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Compound of Interest

4-(6-Aminopyridin-3-yl)benzoic
Compound Name: d
aci

cat. No.: B1290337

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(6-Aminopyridin-3-yl)benzoic
acid, a heterocyclic aromatic compound with the molecular weight of 214.22 g/mol . This
document collates available data on its physicochemical properties, synthesis, and spectral
characterization, and explores its potential biological activities, making it a valuable resource
for professionals in drug discovery and development.

Physicochemical Properties

4-(6-Aminopyridin-3-yl)benzoic acid is a bifunctional molecule incorporating a benzoic acid
moiety and an aminopyridine ring. This structure provides a scaffold for diverse chemical
modifications, making it an attractive starting material for the synthesis of novel therapeutic
agents. A summary of its key physicochemical properties is presented in Table 1.
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Property Value Source(s)
Molecular Weight 214.22 g/mol [1]
Molecular Formula C12H10N202 [1]

CAS Number 222986-51-8 [1]
Topological Polar Surface Area

(TPSA) 76.21 A2 [1]

logP (calculated) 2.029 [1]
Hydrogen Bond Donors 2 [1]
Hydrogen Bond Acceptors 3 [1]
Rotatable Bonds 2 [1]

Synthesis and Spectroscopic Characterization

The synthesis of 4-(6-Aminopyridin-3-yl)benzoic acid can be achieved through various

synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent method.

This reaction typically involves the coupling of a boronic acid derivative with a halide in the

presence of a palladium catalyst.

Experimental Protocol: Synthesis via Suzuki-Miyaura

Coupling

A plausible synthetic route for 4-(6-Aminopyridin-3-yl)benzoic acid involves the Suzuki-

Miyaura coupling of 4-carboxyphenylboronic acid with 5-bromo-2-aminopyridine.

Materials:

» 4-Carboxyphenylboronic acid

e 5-Bromo-2-aminopyridine

o Palladium(ll) acetate (Pd(OAC)2)
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e Triphenylphosphine (PPhs)

e Potassium carbonate (K2CO3s)
e 1,4-Dioxane

o Water

e Hydrochloric acid (HCI)

o Ethyl acetate

e Brine

Procedure:

 In a round-bottom flask, combine 4-carboxyphenylboronic acid (1.2 equivalents), 5-bromo-2-
aminopyridine (1 equivalent), palladium(ll) acetate (0.05 equivalents), and
triphenylphosphine (0.1 equivalents).

e Add a 3:1 mixture of 1,4-dioxane and water to the flask.
e Add potassium carbonate (2.5 equivalents) to the mixture.
e Degas the mixture by bubbling nitrogen through it for 15 minutes.

o Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours,
monitoring the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and dilute it with water.

» Acidify the aqueous layer with 1 M HCI to a pH of approximately 4-5 to precipitate the
product.

o Collect the precipitate by vacuum filtration and wash with water.

» Further purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to yield 4-(6-Aminopyridin-3-yl)benzoic acid.
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Fig. 1: Synthetic workflow for 4-(6-Aminopyridin-3-yl)benzoic acid.

Spectroscopic Data

The structural confirmation of 4-(6-Aminopyridin-3-yl)benzoic acid relies on various

spectroscopic techniques. The expected spectral data are summarized in Table 2.

Technique

Expected Data

1H NMR

Signals corresponding to aromatic protons of
both the benzoic acid and pyridine rings, an
amino group proton signal, and a carboxylic acid
proton signal. The aromatic region would likely
show complex splitting patterns due to coupling

between adjacent protons.

13C NMR

Resonances for all 12 carbon atoms, including
the carboxyl carbon, and the carbons of the two

aromatic rings.

IR (cm™1)

Characteristic peaks for N-H stretching of the
amino group (around 3300-3500 cm~1), O-H
stretching of the carboxylic acid (broad, around
2500-3300 cm™1), C=0 stretching of the
carboxylic acid (around 1680-1710 cm~1), and
C=C and C=N stretching of the aromatic rings
(around 1450-1600 cm™1).

Mass Spectrometry

A molecular ion peak (M+) corresponding to the

molecular weight of 214.22.

Potential Biological Activities and Applications

While specific biological studies on 4-(6-Aminopyridin-3-yl)benzoic acid are limited in the

public domain, the structural motifs present in the molecule suggest potential therapeutic

applications. Derivatives of aminobenzoic acid are known to exhibit a range of biological

activities, including antimicrobial and anticancer effects.

Potential as an Anticancer Agent
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Benzoic acid derivatives have been investigated for their anticancer properties. Some studies
suggest that these compounds may act by inhibiting histone deacetylases (HDACS), enzymes
that play a crucial role in the regulation of gene expression.[2][3] Inhibition of HDACs can lead
to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
[2][4] The aminopyridine moiety is also a common feature in many biologically active
compounds, including kinase inhibitors used in cancer therapy.
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Fig. 2: Hypothesized HDAC inhibition pathway.

Potential as an Antimicrobial Agent
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Derivatives of p-aminobenzoic acid (PABA) have been reported to possess antimicrobial
properties.[5] The mechanism of action for some of these compounds involves the inhibition of
essential metabolic pathways in bacteria. Given its structural similarity to PABA, 4-(6-
Aminopyridin-3-yl)benzoic acid and its derivatives could be explored for their efficacy against
various bacterial and fungal strains.

Experimental Protocol: Antimicrobial Susceptibility
Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration
(MIC) of a compound against a specific microorganism.

Materials:

4-(6-Aminopyridin-3-yl)benzoic acid

Bacterial or fungal strain of interest

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

96-well microtiter plates

Spectrophotometer (plate reader)
Procedure:

o Prepare a stock solution of 4-(6-Aminopyridin-3-yl)benzoic acid in a suitable solvent (e.g.,
DMSO).

o Perform serial two-fold dilutions of the compound in the appropriate growth medium in the
wells of a 96-well plate.

e Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 5
x 10> CFU/mL).

¢ Add the microbial inoculum to each well containing the diluted compound. Include positive
(microorganism in medium without compound) and negative (medium only) controls.
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 Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for
18-24 hours.

» Determine the MIC by visual inspection for the lowest concentration of the compound that
completely inhibits visible growth of the microorganism. Alternatively, measure the optical
density at 600 nm using a plate reader.

Fig. 3: Workflow for antimicrobial susceptibility testing.

Conclusion

4-(6-Aminopyridin-3-yl)benzoic acid is a versatile chemical entity with a molecular weight of
214.22 g/mol . Its synthesis is accessible through established methods like the Suzuki-Miyaura
coupling. While specific biological data for this compound is not extensively documented, its
structural features suggest promising avenues for investigation in the fields of oncology and
infectious diseases. This technical guide provides a foundational resource for researchers to
further explore the potential of 4-(6-Aminopyridin-3-yl)benzoic acid and its derivatives in drug
discovery and development. Further studies are warranted to fully elucidate its biological
activity and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-(6-Aminopyridin-3-
ylbenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1290337#4-6-aminopyridin-3-yl-benzoic-acid-
molecular-weight-214-22]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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